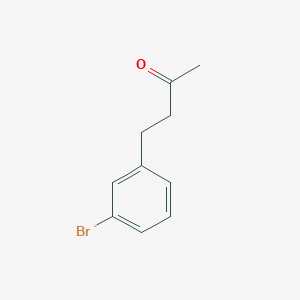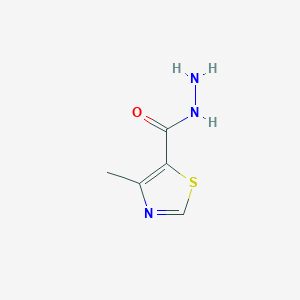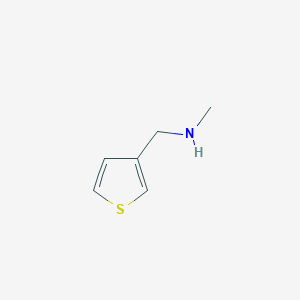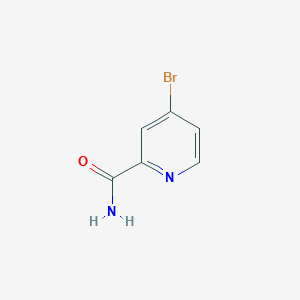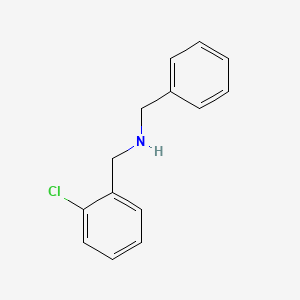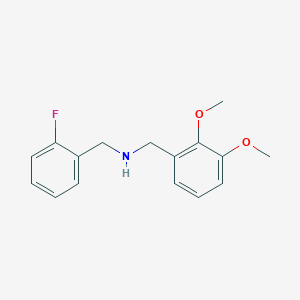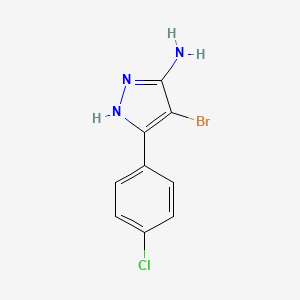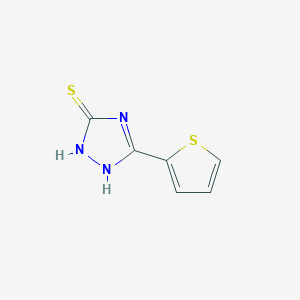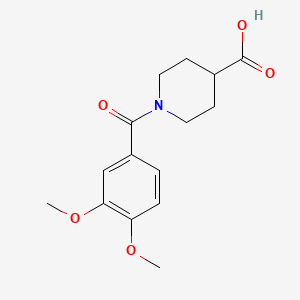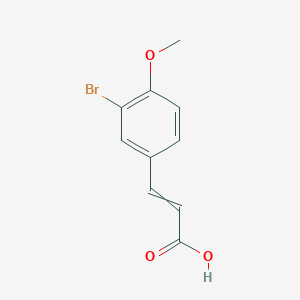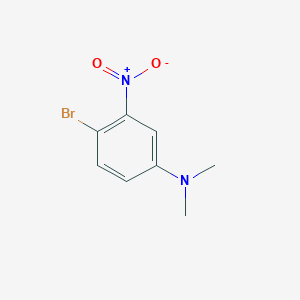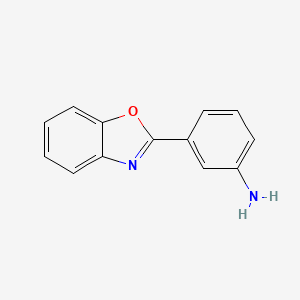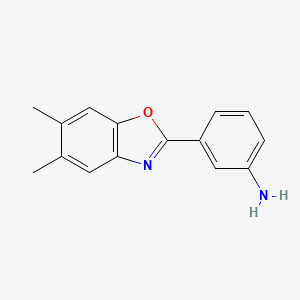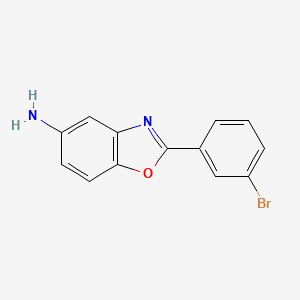![molecular formula C14H15NO2S B1331300 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid CAS No. 330832-52-5](/img/structure/B1331300.png)
3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, which can be related to the compound due to the quinoline core structure. Quinoline derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the visible-light-induced multicomponent cascade cycloaddition, which involves N-propargyl aromatic amines, diaryliodonium salts, and sulfur dioxide to rapidly access 3-arylsulfonylquinoline derivatives . This method is efficient and exhibits good substrate scope and functional group tolerance. Another approach is the use of Bronsted acidic ionic liquids as catalysts for the one-pot condensation of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate to prepare hexahydroquinolines . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield different derivatives. The structure of these derivatives can be analyzed using spectroscopic methods such as FT-IR, 1H and 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the quinoline nucleus.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of 3-arylsulfonylquinoline derivatives involves the formation of C-S bonds . The presence of sulfanyl groups, as in the compound of interest, suggests potential reactivity towards electrophiles and nucleophiles, which can be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the substituents attached to the quinoline core. Ionic liquids containing quinoline moieties, for example, have been shown to possess high thermal stability and can be recycled without significant loss of activity . The spectrophotometric determination of thallium with a quinoline-based reagent indicates the potential of these compounds to form stable complexes with metals, which is relevant for analytical applications .
Wissenschaftliche Forschungsanwendungen
Antibiotic Development
3-Quinolin-4-one propanoic acids, closely related to 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, have been identified as prospective scaffolds for creating antimicrobial drugs. This is due to their molecular similarity with fluoroquinolone antibiotics. Analytical methods for quality control of these compounds, considered promising active pharmaceutical ingredients, have been analyzed and tested, highlighting the potential of these compounds in antibiotic development (Zubkov et al., 2016).
Immunostimulatory Properties
Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which include similar sulfanyl groups, have shown significant immunostimulatory and immunomodulatory potency. Some of these compounds notably enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating their potential in immunological research and therapy (Doláková et al., 2005).
Blood Coagulation
Research on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which share a structural similarity with 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, has shown their influence on blood coagulation. The studies found these compounds to be hemostatics, with some variants exhibiting the ability to decrease blood coagulation time significantly (Limanskii et al., 2009).
Green Chemistry Applications
The synthesis of bis(2-aryl-4-arylquinolin-3-yl)sulfanes, which are structurally related to 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, has been carried out under green chemistry principles. These compounds demonstrate the potential of such quinoline derivatives in sustainable chemical processes (Paul et al., 2011).
Catalytic Applications
The compound sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which utilizes a similar sulfanyl group, has been employed as a catalyst in various chemical reactions, demonstrating the utility of such compounds in catalysis (Niknam & Saberi, 2009).
Eigenschaften
IUPAC Name |
3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHJKPVJUIMED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352564 |
Source


|
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
CAS RN |
330832-52-5 |
Source


|
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

